

The role of trehalose in anhydrobiosis and stress tolerance.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D*(+)-Trehalose dihydrate

Cat. No.: B13706689

[Get Quote](#)

An In-Depth Technical Guide to the Role of Trehalose in Anhydrobiosis and Stress Tolerance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalose, a non-reducing disaccharide composed of two glucose units, is a key molecule in the survival strategies of a wide range of organisms facing extreme environmental stress.^{[1][2]} Its accumulation is a hallmark of anhydrobiosis—a state of suspended metabolism induced by severe dehydration—where it serves as a potent bioprotectant.^{[3][4]} This technical guide provides a comprehensive overview of the multifaceted roles of trehalose, detailing its mechanisms of action, metabolic pathways, and regulatory functions. It presents quantitative data on its impact on stress tolerance, outlines detailed experimental protocols for its study, and explores its applications in biotechnology and drug development.

Core Mechanisms of Trehalose-Mediated Protection

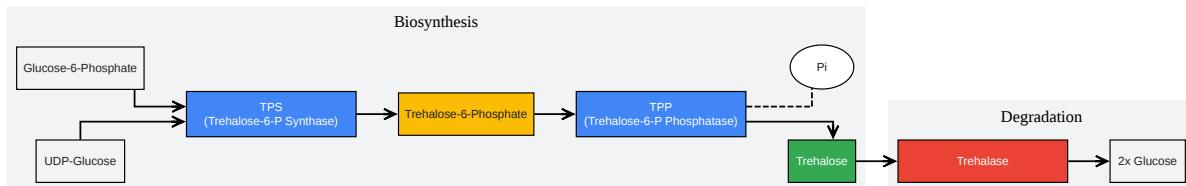
Trehalose confers its protective effects through a combination of physical and chemical interactions with cellular components, primarily stabilizing proteins and lipid membranes during stress.^{[5][6]}

- Water Replacement Hypothesis: During dehydration, trehalose molecules replace water, forming hydrogen bonds with the polar head groups of phospholipids in membranes and with polar residues on protein surfaces.^{[4][7][8]} This interaction maintains the native conformation

of macromolecules and the spacing of membrane lipids, preventing denaturation and fusion.

[7][9]

- Vitrification Hypothesis: Upon desiccation, high concentrations of trehalose form a glassy, amorphous solid state (vitrification).[10][11] This glassy matrix immobilizes intracellular components, effectively preventing deleterious molecular interactions and structural collapse until rehydration occurs.[12] Trehalose is particularly effective due to its high glass transition temperature.[11]
- Chemical Chaperone and Antioxidant Activity: Trehalose acts as a chemical chaperone, preventing the misfolding and aggregation of proteins under stress conditions like heat and oxidation.[3][13] It is also a non-reducing sugar, making it chemically stable and less prone to reacting with amino acids (Maillard reaction) compared to reducing sugars.[2]


Trehalose Metabolism: Biosynthesis and Degradation

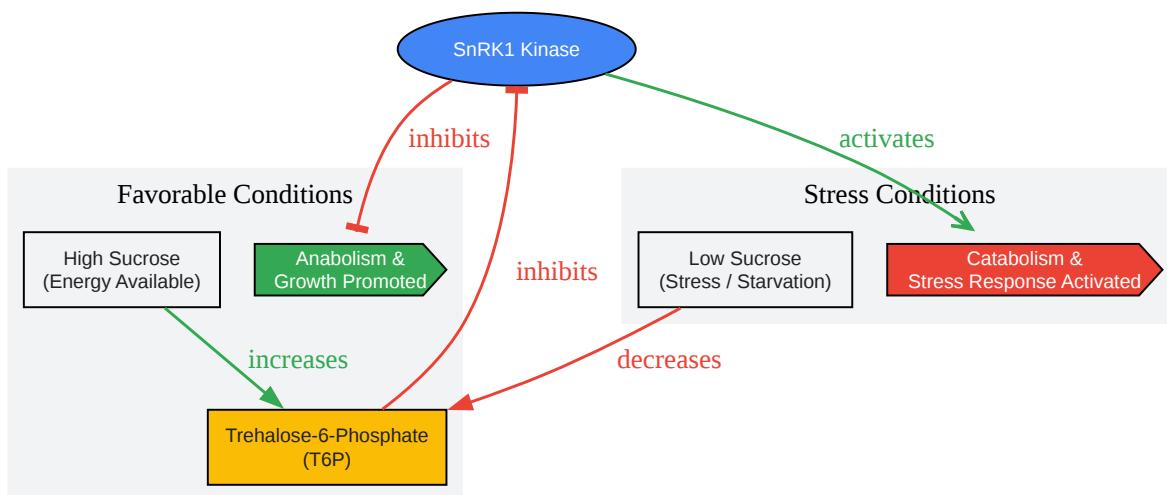
The intracellular concentration of trehalose is tightly regulated by its synthesis and degradation. Multiple biosynthetic pathways have been identified across different organisms.[14][15]

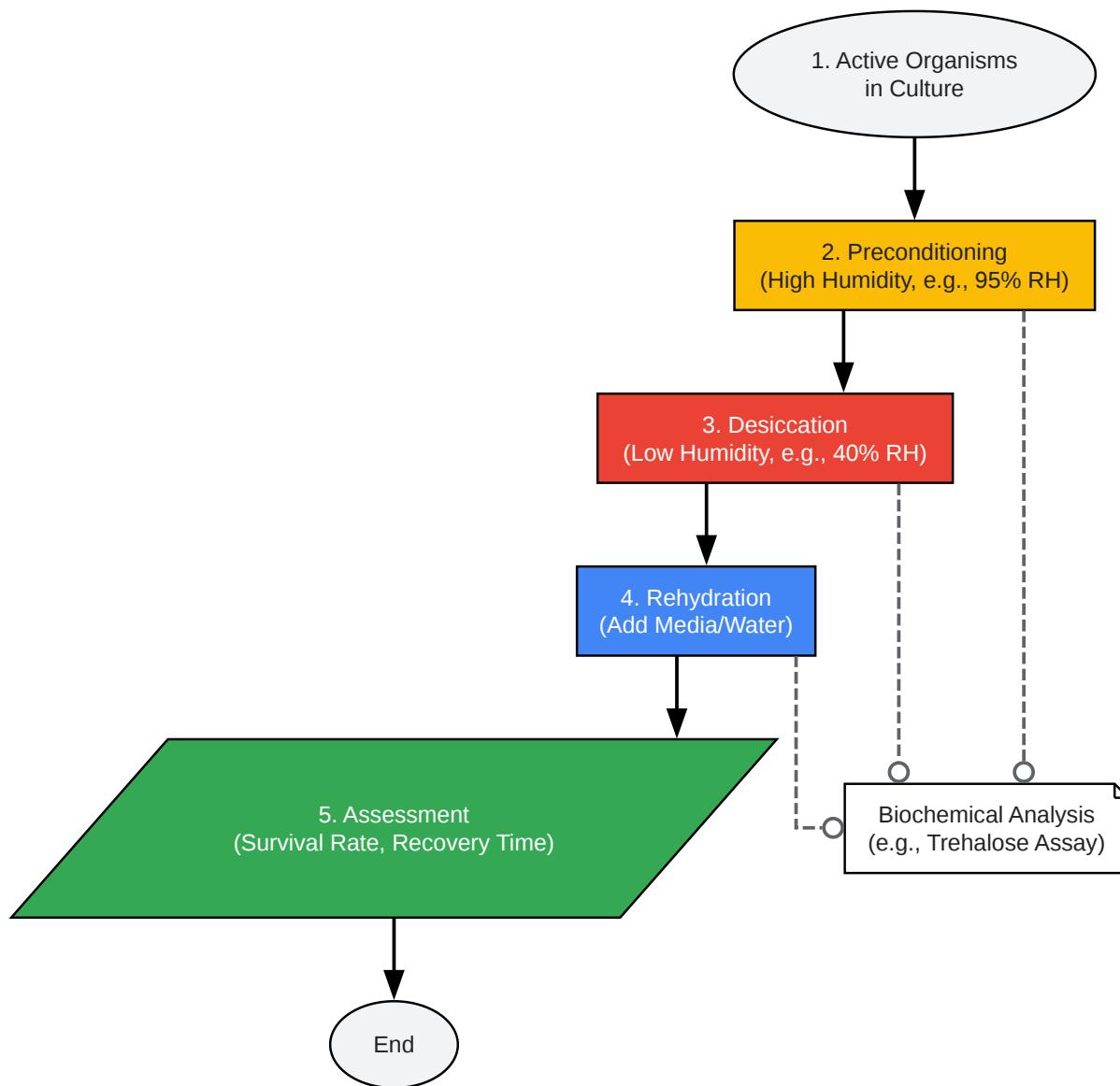
The most widespread pathway involves two key enzymes: Trehalose-6-Phosphate Synthase (TPS) and Trehalose-6-Phosphate Phosphatase (TPP).[16][17]

- TPS/TPP Pathway (OtsA/OtsB in *E. coli*):
 - Trehalose-6-Phosphate Synthase (TPS): Catalyzes the transfer of glucose from a nucleotide sugar donor (like UDP-glucose) to glucose-6-phosphate (G6P), forming trehalose-6-phosphate (T6P).[5][17]
 - Trehalose-6-Phosphate Phosphatase (TPP): Dephosphorylates T6P to yield free trehalose.[5][17]

Degradation is primarily handled by the enzyme trehalase (TRE), which hydrolyzes trehalose into two glucose molecules, making the carbon and energy available for cellular metabolism. [16][18]

[Click to download full resolution via product page](#)


Caption: The primary biosynthesis and degradation pathway of trehalose.


Regulatory Role of Trehalose-6-Phosphate (T6P) in Stress Signaling

In plants and other eukaryotes, the intermediate of trehalose synthesis, Trehalose-6-Phosphate (T6P), functions as a crucial signaling molecule, linking carbon availability to growth and stress responses.[1][18] T6P levels correlate with sucrose status and act as a key regulator of the energy sensor Sucrose-non-fermenting-1-Related Kinase 1 (SnRK1).[19][20]

- **High Sucrose/Energy Status:** When sucrose is abundant, T6P levels rise. T6P inhibits the activity of SnRK1, a kinase that is activated under low energy conditions.[19] The inhibition of SnRK1 de-represses anabolic processes, promoting growth and development.
- **Low Sucrose/Energy Status (Stress):** Under stress conditions (e.g., drought, starvation), sucrose levels fall, leading to a decrease in T6P. This decline activates SnRK1, which then phosphorylates downstream targets to upregulate catabolic processes and stress-responsive genes, while suppressing growth to conserve energy.[18][20]

This signaling network allows organisms to finely tune their metabolic state, prioritizing survival under stress and growth under favorable conditions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anhydrobiosis: drying out with sugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trehalose: an intriguing disaccharide with potential for medical application in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. nbinno.com [nbino.com]
- 7. Preservation of membranes in anhydrobiotic organisms: the role of trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. The role of trehalose in cell stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic control of anhydrobiosis-related accumulation of trehalose in the sleeping chironomid, *Polypedilum vanderplanki* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of vitrification in anhydrobiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sodium-dependent trehalose transporter contributes to anhydrobiosis in insect cell line, Pv11 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trehalose causes low-grade lysosomal stress to activate TFEB and the autophagy-lysosome biogenesis response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The synthesis, degradation and biological function of trehalose- 6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. frontiersin.org [frontiersin.org]
- 20. Regulation of growth by the trehalose pathway: Relationship to temperature and sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The role of trehalose in anhydrobiosis and stress tolerance.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13706689#the-role-of-trehalose-in-anhydrobiosis-and-stress-tolerance>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com